molecular formula C24H23N3O4S2 B2384564 N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1189673-98-0

N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2384564
CAS No.: 1189673-98-0
M. Wt: 481.59
InChI Key: SDFHRHAUBWRSMN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
  • Molecular Formula: C24H23N3O4S2
  • Molecular Weight: 481.6 g/mol
  • Purity: Typically 95% .

Antimicrobial Activity

Research has shown that compounds containing the thienopyrimidine structure exhibit significant antimicrobial properties. The compound was evaluated for its efficacy against various microbial strains:

  • In Vitro Testing:
    • Assayed against Gram-negative (e.g., Escherichia coli) and Gram-positive bacteria (e.g., Staphylococcus aureus).
    • Minimum inhibitory concentrations (MICs) were determined, revealing potent antibacterial and antimycobacterial activity .
Microbial StrainMIC (µg/mL)Activity Level
E. coli15Significant
S. aureus10Highly Potent
Mycobacterium tuberculosis20Moderate

Cytotoxicity Studies

In addition to antimicrobial effects, the compound's cytotoxicity was assessed using hemolytic assays. Results indicated that the compound exhibited low toxicity levels, remaining non-toxic at concentrations up to 200 µmol/L .

The biological activity of N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide likely arises from its interaction with specific molecular targets:

  • Enzyme Inhibition:
    • It may inhibit critical enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Modulation:
    • Potentially modulates receptor activity linked to inflammatory responses.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of thienopyrimidine derivatives:

  • Anticancer Activity:
    • A study identified a novel anticancer compound through screening drug libraries that included thienopyrimidine derivatives . The results indicated promising activity against various cancer cell lines.
  • Structure–Activity Relationship (SAR):
    • SAR studies suggest that substituents on the thienopyrimidine core significantly influence biological activity. Compounds with specific functional groups have shown enhanced efficacy against targeted pathogens .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-4-27-23(29)22-18(13-20(33-22)15-8-6-5-7-9-15)26-24(27)32-14-21(28)25-17-12-16(30-2)10-11-19(17)31-3/h5-13H,4,14H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFHRHAUBWRSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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